trans-Octahydro-1H-1-pyrindine
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Overview
Description
trans-Octahydro-1H-1-pyrindine: is a chemical compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . It is a type of cyclopenta[b]pyridine alkaloid . The compound exists in two isomeric forms: cis and trans . The trans isomer is characterized by its unique structural configuration, which has implications for its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Octahydro-1H-1-pyrindine can be achieved through various methods. One notable method involves the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This method includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization. The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: trans-Octahydro-1H-1-pyrindine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
trans-Octahydro-1H-1-pyrindine has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-Octahydro-1H-1-pyrindine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can participate in various biochemical reactions due to its structural features. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
cis-Octahydro-1H-1-pyrindine: The cis isomer of the compound, which has different spatial configuration and reactivity.
Cyclopenta[b]pyridine: A related compound with a similar core structure but different functional groups.
Uniqueness: trans-Octahydro-1H-1-pyrindine is unique due to its specific trans configuration, which influences its chemical reactivity and potential applications. This configuration can lead to different physical and chemical properties compared to its cis counterpart and other related compounds.
Properties
CAS No. |
39494-05-8 |
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Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
CJNWCWVQGCSQRA-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@H]2CCCN[C@H]2C1 |
Canonical SMILES |
C1CC2CCCNC2C1 |
Origin of Product |
United States |
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